molecular formula C18H26N2O4 B1444450 Benzyl (3s)-3-{[(tert-butoxy)carbonyl](methyl)amino}pyrrolidine-1-carboxylate CAS No. 1412254-93-3

Benzyl (3s)-3-{[(tert-butoxy)carbonyl](methyl)amino}pyrrolidine-1-carboxylate

Cat. No.: B1444450
CAS No.: 1412254-93-3
M. Wt: 334.4 g/mol
InChI Key: GPLYNTQEYZSUCL-HNNXBMFYSA-N
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Description

Benzyl (3s)-3-{(tert-butoxy)carbonylamino}pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a benzyl group, a tert-butoxycarbonyl group, and a methylamino group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3s)-3-{(tert-butoxy)carbonylamino}pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.

    Addition of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is commonly added using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Incorporation of the Methylamino Group: The methylamino group can be introduced through a reductive amination reaction using formaldehyde and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the implementation of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Benzyl (3s)-3-{(tert-butoxy)carbonylamino}pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butoxycarbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride with a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

Benzyl (3s)-3-{(tert-butoxy)carbonylamino}pyrrolidine-1-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzyl (3s)-3-{(tert-butoxy)carbonylamino}pyrrolidine-1-carboxylate:

    N-Benzylpyrrolidine-1-carboxylate: Lacks the tert-butoxycarbonyl and methylamino groups, resulting in different reactivity and applications.

    tert-Butyl (3s)-3-{[(benzyl)amino]pyrrolidine-1-carboxylate}: Similar structure but with different substituents, leading to variations in chemical behavior and uses.

Uniqueness

Benzyl (3s)-3-{(tert-butoxy)carbonylamino}pyrrolidine-1-carboxylate is unique due to the presence of both the tert-butoxycarbonyl and methylamino groups, which confer distinct chemical properties and potential for diverse applications in research and industry .

Properties

IUPAC Name

benzyl (3S)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19(4)15-10-11-20(12-15)17(22)23-13-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLYNTQEYZSUCL-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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